molecular formula C10H6Br2 B1595116 1,3-Dibromoazulene CAS No. 14658-95-8

1,3-Dibromoazulene

Cat. No. B1595116
CAS RN: 14658-95-8
M. Wt: 285.96 g/mol
InChI Key: OEXLRDNVSRMWHO-UHFFFAOYSA-N
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Description

1,3-Dibromoazulene is a chemical compound with the molecular formula C10H6Br2 . It has a molecular weight of 285.96 . The compound is a dark green to dark purple to black powder or crystal .


Synthesis Analysis

1,3-Dibromoazulene can be synthesized through various methods. One such method involves the Grignard reaction of 1,3-dibromoazulene with 2-bromo-3-alkylthiophene . Another method involves the reaction between 1,3-dibromoazulene and diarylamine . The synthesis of azulene-containing homo- and copolymers has also been reported, where 1,3-dibromoazulene was used as a key building block .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromoazulene consists of a fused five and seven-membered ring structure . This structure allows it to be incorporated onto the polymer backbone through either of these rings or by involving both the rings .


Chemical Reactions Analysis

1,3-Dibromoazulene has been used in various chemical reactions. For instance, it has been used in the synthesis of 1,3-polyazulene through the Yamamoto protocol . It has also been used in surface-assisted synthesis on a copper (111) surface .


Physical And Chemical Properties Analysis

1,3-Dibromoazulene is a solid at 20 degrees Celsius . It is light-sensitive . It has a melting point of 88.0 to 92.0 °C . The compound has a maximum absorption wavelength of 749 nm in benzene .

Scientific Research Applications

Electrical Conductivity in Polymers

1,3-Dibromoazulene, when chemically polymerized, forms 1,3-polyazulene. This polymer exhibits high electrical conductivity and paramagnetic properties due to the formation of cation radicals and di- and polycations upon protonation, as demonstrated in a study by Wang et al. (2003) (Wang, Lai, Kocherginsky, & Kosteski, 2003).

Synthesis of Organic Compounds

1,3-Dibromoazulene is a key precursor in the synthesis of various organic compounds. For instance, Liu Lin (2010) developed a method using 1,3-dibromoazulenes to synthesize 1,3-diformylazulene derivatives with applications in organic chemistry (Liu Lin, 2010).

Surface-Assisted Synthesis

1,3-Dibromoazulene has been used in surface-assisted synthesis to control the formation of organometallic hexamer macrocycles and oligomer chains. This process, studied by Krug et al. (2018), involves thermodynamic control in two-dimensional confinement (Krug, Fan, Fillsack, Glowatzki, Trebel, Heuplick, Koehler, & Gottfried, 2018).

Safety And Hazards

1,3-Dibromoazulene is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It causes skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

1,3-dibromoazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXLRDNVSRMWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C(C=C2Br)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163412
Record name Azulene, 1,3-dibromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromoazulene

CAS RN

14658-95-8
Record name Azulene, 1,3-dibromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azulene, 1,3-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromoazulene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
XY Chen, JR Dias, DR Powell, JD Van Horn… - … Section E: Structure …, 2005 - scripts.iucr.org
In the structure of 1,3-dibromoazulene, C10H6Br2, the planar molecule sits on a crystallographic mirror plane. The Br atoms are attached to the five-membered ring adjacent to the ring …
Number of citations: 4 scripts.iucr.org
CK Krug, D Nieckarz, Q Fan… - … A European Journal, 2020 - Wiley Online Library
Ring/chain competition in oligomerization reactions represents a long‐standing topic of synthetic chemistry and was treated extensively for solution reactions but is not well‐understood …
T Nozoe, H Takeshita - Bulletin of the Chemical Society of Japan, 1996 - journal.csj.jp
Azulenequinones have been attracting great interest in recent years. After a brief introduction concerning an earlier study of azulenequinones we review recently developed areas of …
Number of citations: 37 www.journal.csj.jp
MÅ Petersen, K Kilså, A Kadziola, MB Nielsen - 2007 - Wiley Online Library
A novel route to functionalized azulenes is devised from a dihydroazulene precursor. Thus, bromination of 1,1‐dicyano‐2‐phenyl‐1,8a‐dihydroazulene followed by heating in the …
SZH Lim, WT Neo, CM Cho, X Wang… - Australian Journal of …, 2013 - CSIRO Publishing
A series of random π-conjugated copolymers P1, P2, and P3 were synthesised from 1,3-dibromoazulene, 4,7-dibromo-5,6-bis(dodecyloxy)benzo-2,1,3-thiadiazole, and 9,9-…
Number of citations: 18 www.publish.csiro.au
F Wang, YH Lai, NM Kocherginsky, YY Kosteski - Organic Letters, 2003 - ACS Publications
1,3-Polyazulene prepared by the chemical polymerization of 1,3-dibromoazulene with Ni(COD) 2 was aptly characterized by spectroscopic analysis. The azulene units remain intact in …
Number of citations: 102 pubs.acs.org
AG Anderson Jr, JA Nelson… - Journal of the American …, 1953 - ACS Publications
Friedel-Crafts acetylation of azulene has been shown to give 1-acetylazulene and a diacetylazulene. The structure of the 1-acetylazulene was established by conversionto methyl 1-…
Number of citations: 201 pubs.acs.org
F Wang, YH Lai - Macromolecules, 2003 - ACS Publications
The structural characteristics of azulene and its derivatives1 account for many of their unique electronic properties such as an appreciable dipole moment (µ) 0.8-1.08 D), low ionization …
Number of citations: 64 pubs.acs.org
KHH Fabian, AHM Elwahy, K Hafner - Tetrahedron Letters, 2000 - Elsevier
Simple and productive routes to mono-, di- and triethynylazulenes are described. Azulenes ethynylated in the five-membered ring can be prepared on a multigram scale by Pd-…
Number of citations: 51 www.sciencedirect.com
NC Thanh, M Ikai, T Kajioka, H Fujikawa, Y Taga… - Tetrahedron, 2006 - Elsevier
After a preliminary search of the reaction conditions for the Suzuki–Miyaura cross-coupling of haloazulenes with arylboronic acids, the title compounds were synthesized either by the …
Number of citations: 47 www.sciencedirect.com

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